molecular formula C17H16N2O2S B11783069 3-([1,1'-Biphenyl]-4-yl)-4-(ethylsulfonyl)-1H-pyrazole

3-([1,1'-Biphenyl]-4-yl)-4-(ethylsulfonyl)-1H-pyrazole

Cat. No.: B11783069
M. Wt: 312.4 g/mol
InChI Key: ZAIUGVBCXQEGPZ-UHFFFAOYSA-N
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Description

3-([1,1’-Biphenyl]-4-yl)-4-(ethylsulfonyl)-1H-pyrazole is a chemical compound that belongs to the class of pyrazoles It features a biphenyl group attached to a pyrazole ring, with an ethylsulfonyl group at the 4-position of the pyrazole

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-([1,1’-Biphenyl]-4-yl)-4-(ethylsulfonyl)-1H-pyrazole typically involves the reaction of 4-bromo-1,1’-biphenyl with ethylsulfonyl hydrazine under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the hydrazine attacks the bromine-substituted biphenyl, forming the pyrazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-([1,1’-Biphenyl]-4-yl)-4-(ethylsulfonyl)-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The ethylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The biphenyl group can be reduced to form cyclohexyl derivatives.

    Substitution: The pyrazole ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Electrophilic substitution can be carried out using reagents like bromine, while nucleophilic substitution may involve reagents like sodium hydride.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Cyclohexyl derivatives.

    Substitution: Various substituted pyrazole derivatives depending on the reagents used.

Scientific Research Applications

3-([1,1’-Biphenyl]-4-yl)-4-(ethylsulfonyl)-1H-pyrazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as an anti-inflammatory and analgesic agent.

    Industry: Utilized in the development of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 3-([1,1’-Biphenyl]-4-yl)-4-(ethylsulfonyl)-1H-pyrazole involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The biphenyl group can interact with hydrophobic pockets in proteins, while the pyrazole ring can form hydrogen bonds with amino acid residues, stabilizing the compound-protein complex.

Comparison with Similar Compounds

Similar Compounds

    3-(Methylsulfonyl)-1H-pyrazole: Similar structure but with a methylsulfonyl group instead of an ethylsulfonyl group.

    4-(Ethylsulfonyl)-1H-pyrazole: Lacks the biphenyl group, making it less hydrophobic.

    3-(Phenyl)-4-(ethylsulfonyl)-1H-pyrazole: Similar but with a single phenyl group instead of a biphenyl group.

Uniqueness

3-([1,1’-Biphenyl]-4-yl)-4-(ethylsulfonyl)-1H-pyrazole is unique due to the presence of both the biphenyl and ethylsulfonyl groups, which confer distinct chemical and biological properties. The biphenyl group enhances hydrophobic interactions, while the ethylsulfonyl group can participate in various chemical reactions, making this compound versatile for different applications.

Properties

Molecular Formula

C17H16N2O2S

Molecular Weight

312.4 g/mol

IUPAC Name

4-ethylsulfonyl-5-(4-phenylphenyl)-1H-pyrazole

InChI

InChI=1S/C17H16N2O2S/c1-2-22(20,21)16-12-18-19-17(16)15-10-8-14(9-11-15)13-6-4-3-5-7-13/h3-12H,2H2,1H3,(H,18,19)

InChI Key

ZAIUGVBCXQEGPZ-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)C1=C(NN=C1)C2=CC=C(C=C2)C3=CC=CC=C3

Origin of Product

United States

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